molecular formula C23H17Cl2NO3 B4331435 N-[4-(1-benzofuran-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide

N-[4-(1-benzofuran-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide

Cat. No. B4331435
M. Wt: 426.3 g/mol
InChI Key: PTGJNHNSTIFVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-benzofuran-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide, commonly known as "BF-2.8," is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 8, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of BF-2.8 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, BF-2.8 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
BF-2.8 has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit viral replication. In addition, BF-2.8 has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

BF-2.8 has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. In addition, BF-2.8 has been shown to have low toxicity in animal studies. However, there are also some limitations to using BF-2.8 in lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, more research is needed to fully understand the mechanism of action of BF-2.8 and its potential side effects.

Future Directions

There are several future directions for research on BF-2.8. One area of interest is the development of new synthetic methods to improve the yield and purity of BF-2.8. Another area of interest is the investigation of the potential use of BF-2.8 in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. In addition, more research is needed to fully understand the mechanism of action of BF-2.8 and its potential side effects. Finally, the development of new analogs of BF-2.8 with improved properties is an area of active research.

Scientific Research Applications

BF-2.8 has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, BF-2.8 has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2NO3/c1-14(28-21-11-8-17(24)13-19(21)25)23(27)26-18-9-6-15(7-10-18)22-12-16-4-2-3-5-20(16)29-22/h2-14H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGJNHNSTIFVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-benzofuran-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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